molecular formula C12H15N3O5 B14855734 Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate

Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate

Cat. No.: B14855734
M. Wt: 281.26 g/mol
InChI Key: ZKTSETUQTAZJIY-UHFFFAOYSA-N
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Description

Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H15N3O5. It is a derivative of pyridine, featuring a formyl group at the 4-position and a nitro group at the 6-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-6-nitropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)13-6-9-4-8(7-16)5-10(14-9)15(18)19/h4-5,7H,6H2,1-3H3,(H,13,17)

InChI Key

ZKTSETUQTAZJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in the presence of an acid catalyst.

Major Products

    Oxidation: Tert-butyl (4-carboxy-6-nitropyridin-2-YL)methylcarbamate.

    Reduction: Tert-butyl (4-formyl-6-aminopyridin-2-YL)methylcarbamate.

    Substitution: Various imine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl (4-formyl-6-nitropyridin-2-YL)methylcarbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-formylpyridin-2-yl)carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Lacks the formyl group, limiting its ability to form imine derivatives.

    Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate:

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